molecular formula C14H19NO3 B4386493 1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine

1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine

Cat. No.: B4386493
M. Wt: 249.30 g/mol
InChI Key: LPQBEARESOZXDQ-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxybenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with ethoxy (3-position) and methoxy (4-position) groups.

Properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-18-13-10-11(6-7-12(13)17-2)14(16)15-8-4-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQBEARESOZXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Aromatic Substituents
  • 1-(3-Ethoxy-4-methoxybenzoyl)pyrrolidine : The 3-ethoxy and 4-methoxy groups on the benzoyl moiety likely enhance lipophilicity compared to simpler methoxy-substituted analogs. This could influence membrane permeability and target engagement.
  • 1-[1-Oxo-9-(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]pyrrolidine (3b): Contains a methylenedioxyphenyl group attached to a polyunsaturated acyl chain. The electron-rich aromatic system and conjugated double bonds may facilitate interactions with ion channels like hKCNK3 .
  • Brachyamide A (4b) : A pungent compound with an unidentified acyl group; its bioactivity suggests strong hydrophobic interactions with sensory receptors .
Acyl Chain Variations
  • 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b): Features a long, unsaturated C18 acyl chain, contributing to potent hKCNK3 inhibition (IC50 = 19 ± 2.1 µM). The extended hydrophobic tail may anchor the molecule to lipid bilayers .
  • 1-[(2E,4E,9E)-10-(3,4-Methylenedioxyphenyl)undecatrienoyl]pyrrolidine (4): Combines a methylenedioxyphenyl group with a trienoyl chain, enhancing cytotoxicity against cancer cell lines (e.g., HL-60, MCF-7) .
Ion Channel Modulation
  • hKCNK3 Inhibition :
    • 5b/6b : IC50 = 19 ± 2.1 µM (most potent in ) .
    • 3b : IC50 = 44 ± 6.7 µM .
    • Piperyline (1b) : Less potent, highlighting the importance of acyl chain length and unsaturation .
    • This compound : Predicted to have moderate activity due to its rigid benzoyl group, though experimental data are lacking.
Cytotoxic Activity
  • Compound 4 (from Piper terminaliflorum): Exhibits cytotoxicity against multiple cancer cell lines, attributed to its conjugated trienoyl chain and methylenedioxyphenyl group .
  • This compound: The absence of extended unsaturated chains may limit cytotoxicity compared to trienoyl derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine

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